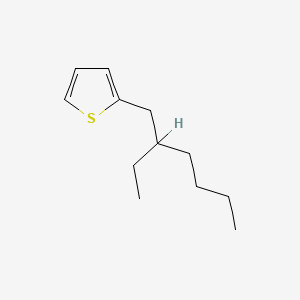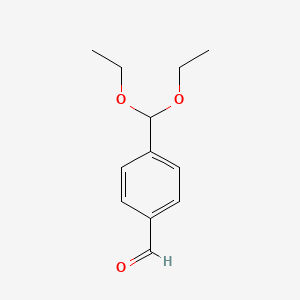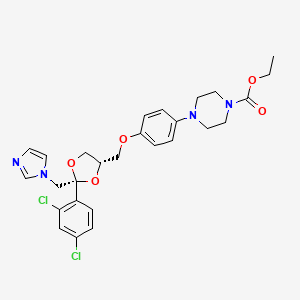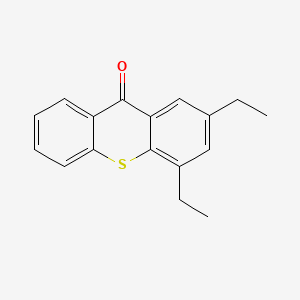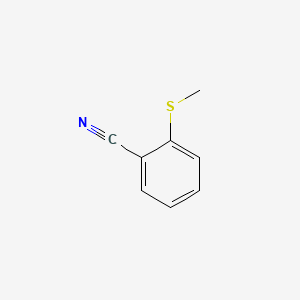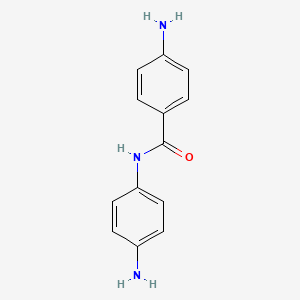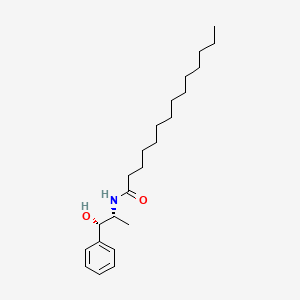
4-(Bromomethyl)phenol
Vue d'ensemble
Description
4-(Bromomethyl)phenol , also known by its chemical formula C7H7BrO , is an organic compound. It features a phenolic ring with a bromomethyl group attached to the benzene ring. The molecular weight of this compound is approximately 187.03 g/mol .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)phenol involves introducing a bromomethyl group onto a phenolic ring. Various synthetic routes exist, including halogenation of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)phenol consists of a benzene ring (phenol) with a bromomethyl group (-CH2Br) attached to one of the carbon atoms. The bromine atom is directly bonded to the benzene ring. The compound’s three-dimensional arrangement influences its reactivity and properties .
Applications De Recherche Scientifique
Synthesis of Derivatives
4-(Bromomethyl)phenol has been utilized in synthesizing various chemical compounds. For instance, it has been involved in the synthesis of unsymmetrical hydroxybenzylphenols containing isobornyl fragments, resulting in new 4-(hydroxybenzyl)phenol derivatives (Buravlev et al., 2014). Additionally, its reaction with alcohols led to the formation of 4-alkoxymethyl-2,6-diisobornylphenols, exhibiting notable membrane protective and antioxidant activity (Buravlev et al., 2016).
Catalysis and Enzyme Interaction
Studies have shown that 4-(Bromomethyl)phenol is involved in catalysis and enzyme interaction processes. For example, it was used in a study to understand the bioremediation potential of peroxidases in treating halogenated phenols as pollutants (Bretz et al., 2020).
Formation of Metal Complexes
Research has demonstrated the utility of 4-(Bromomethyl)phenol in the formation of metal complexes. Such complexes have been synthesized and characterized for various applications, including structural and thermal analysis (Takjoo et al., 2013).
Antimicrobial Activity
Halogenated 4-Aryloxymethylcoumarins, synthesized by reacting halogenated phenols with various 4-bromomethylcoumarins, have shown considerable antimicrobial activity against various organisms, suggesting a potential application in antimicrobial treatments (Shivashankar et al., 2009).
Environmental and Safety Research
4-(Bromomethyl)phenol is also relevant in environmental and safety research. Studies have been conducted on its transformation during chlorination processes and its environmental fate, which are crucial for understanding its impact and management in aquatic environments (Xiang et al., 2020).
Propriétés
IUPAC Name |
4-(bromomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNQNPYGAQGARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204506 | |
| Record name | Bromocresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)phenol | |
CAS RN |
55909-73-4 | |
| Record name | Bromocresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






